2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan-2-ylmethyl and propan-2-ylcarbamoyl groups. Common reagents used in these reactions include acetic anhydride, furan-2-carboxylic acid, and isopropylamine. The reaction conditions often involve heating under reflux and the use of catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolinones, each with unique chemical and biological properties.
Scientific Research Applications
2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share structural similarities with 2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(furan-2-yl)methyl]acetamide.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethylamine are structurally related to the furan-2-ylmethyl group in the compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-17(2)28-23(31)14-18-9-11-19(12-10-18)30-25(33)21-7-3-4-8-22(21)29(26(30)34)16-24(32)27-15-20-6-5-13-35-20/h3-13,17H,14-16H2,1-2H3,(H,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJVSUURFYBOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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